molecular formula C9H19NO B13529472 2-Amino-1-cycloheptylethan-1-ol

2-Amino-1-cycloheptylethan-1-ol

Cat. No.: B13529472
M. Wt: 157.25 g/mol
InChI Key: HIFYHYAWZPDTFZ-UHFFFAOYSA-N
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Description

2-Amino-1-cycloheptylethan-1-ol is an organic compound with the molecular formula C8H17NO It is a derivative of ethanol, where the hydroxyl group is attached to a cycloheptyl ring and an amino group is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-cycloheptylethan-1-ol can be achieved through several methods. One common approach involves the reaction of cycloheptanone with ethylene oxide in the presence of a base to form 2-cycloheptylethanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cycloheptylethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Amino-1-cycloheptylethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-cycloheptylethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also act as a precursor to bioactive molecules, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-cyclohexylethan-1-ol: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    2-Amino-1-cyclopentylethan-1-ol: Contains a cyclopentyl ring.

    2-Amino-1-cyclobutylethan-1-ol: Features a cyclobutyl ring.

Uniqueness

2-Amino-1-cycloheptylethan-1-ol is unique due to its larger cycloheptyl ring, which may confer different steric and electronic properties compared to its smaller-ring analogs. This can result in distinct reactivity and interaction profiles, making it valuable for specific applications .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-amino-1-cycloheptylethanol

InChI

InChI=1S/C9H19NO/c10-7-9(11)8-5-3-1-2-4-6-8/h8-9,11H,1-7,10H2

InChI Key

HIFYHYAWZPDTFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(CN)O

Origin of Product

United States

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